1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine
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Overview
Description
1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a thienyl group attached to a triazolo-benzoxazine scaffold, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thienyl-substituted hydrazonoyl halides with benzoxazine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts such as triethylamine and solvents like ethanol or acetonitrile to facilitate the cyclization process .
Industrial production methods for this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or methanol. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Medicine: Its potential as a pharmacophore has been explored in the design of novel drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, leading to changes in cell signaling and function .
Comparison with Similar Compounds
1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine can be compared with other similar heterocyclic compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
1,3,4-Thiadiazole: Exhibits a broad spectrum of biological activities, including antimicrobial and anticancer effects.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine: Studied for its pharmacological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the combination of thienyl and triazolo-benzoxazine moieties, which impart distinct chemical and biological properties.
Properties
CAS No. |
93299-72-0 |
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Molecular Formula |
C13H9N3OS |
Molecular Weight |
255.30 g/mol |
IUPAC Name |
1-thiophen-2-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine |
InChI |
InChI=1S/C13H9N3OS/c1-2-5-10-9(4-1)16-12(8-17-10)14-15-13(16)11-6-3-7-18-11/h1-7H,8H2 |
InChI Key |
ULIWGJAXQWZSFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NN=C(N2C3=CC=CC=C3O1)C4=CC=CS4 |
Origin of Product |
United States |
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